1-(6-methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine
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Overview
Description
1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a methoxy group at the 6th position of the naphthyridine ring and a piperidinamine moiety at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Piperidinamine Moiety: The piperidinamine moiety can be attached through nucleophilic substitution reactions, where the naphthyridine derivative is reacted with piperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.
Interfering with Cellular Processes: Such as DNA replication or protein synthesis, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate
- (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid
- 1,5-Naphthyridin-3-yl)methanol
Uniqueness
1-(6-Methoxy-1,5-naphthyridin-4-yl)-4-Piperidinamine is unique due to the presence of both the methoxy group and the piperidinamine moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H18N4O |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-(6-methoxy-1,5-naphthyridin-4-yl)piperidin-4-amine |
InChI |
InChI=1S/C14H18N4O/c1-19-13-3-2-11-14(17-13)12(4-7-16-11)18-8-5-10(15)6-9-18/h2-4,7,10H,5-6,8-9,15H2,1H3 |
InChI Key |
SQWIPYCYSRRCRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=CN=C2C=C1)N3CCC(CC3)N |
Origin of Product |
United States |
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